Cas no 45859-98-1 (2,4,6-tribromobenzaldehyde)

2,4,6-tribromobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,4,6-tribromobenzaldehyde
- 2,4,6-tribromobenzeneamine
- 2,4,6-Tribromobenzenamine
- s-Tribromoaniline
- Aniline, 2,4,6-tribromo-
- 2,4,6-tribromo-aniline
- sym-Tribromoaniline
- 2,4,6-tribromo-benzaldehyde
- USAF DO-43
- 2,4,6-tribromaniline
- Benzenamine, 2,4,6-tribromo-
- 2,4,6,-tribromoaniline
- Aniline tribromide
- 2,4,6-Tribrom-benzaldehyd
- 2,4,6-Tribromophenylamine
- 2,4,6-tribromobenzeneamine; 2,4,6-Tribromobenzenamine; s-Tribromoaniline; Aniline, 2,4,6-tribromo-; 2,4,6-tribromo-aniline; sym-Tribromoaniline; 2,4,6-tribromobenzenamine; 2,4,6-tribromo-benzaldehyde; USAF DO-43; 2,4,6-tribromaniline; Benzenamine, 2,4,6-tribromo-; 2,4,6,-tribromoaniline; Aniline tribromide; 2,4,6-Tribrom-benzaldehyd; 2,4,6-Tribromophenylamine;
- MFCD13181607
- SCHEMBL3185596
- E90823
- CS-0196369
- AKOS027441754
- 45859-98-1
-
- MDL: MFCD13181607
- インチ: InChI=1S/C7H3Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
- InChIKey: TXDCDOVILUDCMT-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1Br)C=O)Br)Br
計算された属性
- せいみつぶんしりょう: 341.77135g/mol
- どういたいしつりょう: 339.77340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 2.290±0.06 g/cm3(Predicted)
- ゆうかいてん: 99 °C(Solv: ligroine (8032-32-4))
- ふってん: 329.6±42.0 °C(Predicted)
2,4,6-tribromobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB515440-1 g |
2,4,6-Tribromobenzaldehyde, 95%; . |
45859-98-1 | 95% | 1g |
€189.90 | 2023-04-18 | |
Alichem | A014000480-250mg |
2,4,6-Tribromobenzaldehyde |
45859-98-1 | 97% | 250mg |
$484.80 | 2023-09-01 | |
abcr | AB515440-5 g |
2,4,6-Tribromobenzaldehyde, 95%; . |
45859-98-1 | 95% | 5g |
€550.90 | 2023-04-18 | |
Alichem | A014000480-1g |
2,4,6-Tribromobenzaldehyde |
45859-98-1 | 97% | 1g |
$1475.10 | 2023-09-01 | |
abcr | AB515440-500mg |
2,4,6-Tribromobenzaldehyde, 95%; . |
45859-98-1 | 95% | 500mg |
€150.20 | 2023-09-02 | |
abcr | AB515440-25g |
2,4,6-Tribromobenzaldehyde, 95%; . |
45859-98-1 | 95% | 25g |
€1498.00 | 2025-02-22 | |
1PlusChem | 1P00DLT7-1g |
2,4,6-Tribromobenzaldehyde |
45859-98-1 | 97% | 1g |
$113.00 | 2024-05-02 | |
Aaron | AR00DM1J-250mg |
2,4,6-Tribromobenzaldehyde |
45859-98-1 | 97% | 250mg |
$40.00 | 2025-02-12 | |
Aaron | AR00DM1J-100mg |
2,4,6-Tribromobenzaldehyde |
45859-98-1 | 97% | 100mg |
$22.00 | 2025-02-12 | |
Aaron | AR00DM1J-25g |
2,4,6-Tribromobenzaldehyde |
45859-98-1 | 97% | 25g |
$981.00 | 2025-02-12 |
2,4,6-tribromobenzaldehyde 関連文献
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Fumika Morisaki,Masakuni Kurono,Katsuyuki Hirai,Hideo Tomioka Org. Biomol. Chem. 2005 3 431
-
2. 802. The steric inhibition of mesomerism in aromatic compoundsJ. W. Smith J. Chem. Soc. 1957 4050
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Sergiusz Luliński,Izabela Madura,Janusz Serwatowski,Halina Szaty?owicz,Janusz Zachara New J. Chem. 2007 31 144
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2,4,6-tribromobenzaldehydeに関する追加情報
Recent Advances in the Application of 2,4,6-Tribromobenzaldehyde (CAS: 45859-98-1) in Chemical Biology and Pharmaceutical Research
2,4,6-Tribromobenzaldehyde (CAS: 45859-98-1) is a halogenated aromatic aldehyde that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and materials with specialized functions. Recent studies have explored its applications in drug discovery, particularly in the development of brominated compounds with enhanced biological activity and improved pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2,4,6-tribromobenzaldehyde as a key building block in the synthesis of novel brominated tyrosine kinase inhibitors. The researchers utilized its reactive aldehyde group for Schiff base formation with primary amines, followed by cyclization to create potent inhibitors targeting EGFR mutations. The presence of bromine atoms was found to significantly enhance binding affinity through halogen bonding interactions with protein residues, while also improving metabolic stability compared to non-halogenated analogs.
In materials science, a breakthrough application was reported in Advanced Functional Materials (2024), where 2,4,6-tribromobenzaldehyde was employed as a precursor for constructing bromine-rich covalent organic frameworks (COFs). These materials exhibited exceptional performance in heavy metal ion capture from aqueous solutions, with the bromine atoms serving as effective coordination sites. The study highlighted the compound's advantage in creating porous materials with precisely controlled pore sizes and surface functionalities.
Recent synthetic methodology developments have focused on more sustainable approaches to 2,4,6-tribromobenzaldehyde production. A 2024 Green Chemistry publication described an electrochemical bromination protocol that reduces bromine waste by 60% compared to traditional methods while maintaining high yields (85-92%). This advancement addresses growing environmental concerns associated with halogenated compound synthesis while meeting the increasing demand for this valuable intermediate.
Pharmacological research has revealed new insights into the biological activities of 2,4,6-tribromobenzaldehyde derivatives. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that certain Schiff base derivatives exhibited promising antimicrobial activity against drug-resistant bacterial strains, with MIC values in the low micromolar range. Molecular docking studies suggested that the tribromophenyl moiety contributes to membrane penetration and target binding, while the imine linkage allows for structural diversification to optimize activity.
Ongoing clinical trials (Phase I/II) are investigating a 2,4,6-tribromobenzaldehyde-derived compound as a potential anti-inflammatory agent for treating chronic inflammatory diseases. Preliminary results indicate good tolerability and significant reduction in inflammatory markers, with the bromine atoms playing a crucial role in modulating the compound's interaction with NF-κB signaling pathways. This development highlights the compound's transition from a synthetic intermediate to a pharmacophore in its own right.
Future research directions for 2,4,6-tribromobenzaldehyde applications appear promising, with several groups exploring its use in PROTAC (proteolysis targeting chimera) design and as a versatile handle for bioconjugation in antibody-drug conjugates. The unique electronic properties imparted by the symmetric bromine substitution pattern continue to inspire innovative applications across chemical biology and drug discovery.
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